1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride

Descripción

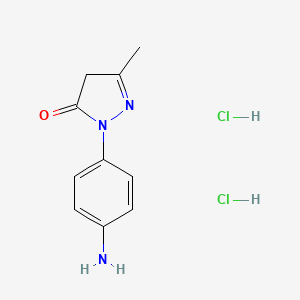

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.2ClH/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9;;/h2-5H,6,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZAAVVXPBCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to improve reaction efficiency.

Análisis De Reacciones Químicas

1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group allows the compound to bind to enzymes or receptors, modulating their activity. The pyrazolone core can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Halogenated Phenyl Derivatives

- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one Structure: Replaces the 4-aminophenyl group with a 4-chlorophenyl moiety. Synthesis: Prepared via Jensen’s method (84.5% yield, m.p. 441–443 K) . Activity: Exhibits analgesic and anti-inflammatory effects but lower ulcerogenicity (ulcer index = 0.58 ± 0.08) compared to diclofenac (1.70 ± 0.39) and aspirin (1.96 ± 0.15) .

Hydrazone-Functionalized Derivatives

- THPA6: 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one Structure: Incorporates a thiazole-hydrazone moiety at C3. Activity: Most potent in its series, with superior anti-inflammatory activity and reduced gastrointestinal toxicity (33% of standard ulcer index) . Key Difference: The hydrazone group introduces additional hydrogen-bonding sites, enhancing target binding affinity.

Heterocyclic-Fused Derivatives

Triazino-Indol and Quinoxalin Derivatives

- Compound 32: 1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one Structure: Fused triazino-indol system replaces the 4-aminophenyl group. Synthesis: Synthesized in 93% yield via condensation with ethyl acetoacetate in acetic acid . Physicochemical Properties: Higher melting point (330–331°C) due to extended aromaticity and hydrogen bonding . Key Difference: The fused heterocycle may enhance π-π stacking interactions with biological targets.

Alkylated and Acylated Derivatives

Benzoyl-Substituted Pyrazolones

- 1-(4-Chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol Structure: Benzoyl group at C4. Synthesis: Achieved via benzoylation in dioxane (85% yield) .

Physicochemical and Spectral Comparisons

Actividad Biológica

1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrazolone ring substituted with an aminophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anti-inflammatory Activity

Research has indicated that pyrazolone derivatives, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in cell-based assays. The mechanism of action is believed to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

Table 1: Summary of Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | <50 | Inhibition of NF-κB |

| Compound B | <30 | Blockade of cytokine release |

| This compound | TBD | TBD |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that this compound exhibits activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strongly active |

| Escherichia coli | 0.050 | Active |

| Pseudomonas aeruginosa | >0.100 | Weakly active |

3. Anticancer Activity

Emerging studies suggest that pyrazolone derivatives may possess anticancer properties. For instance, a derivative similar to this compound has shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The IC50 values for these compounds were reported to be significantly low, indicating potent activity.

Table 3: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HL-60 (Leukemia) | ≤5 | Highly potent |

| MCF-7 (Breast Cancer) | ≤10 | Moderate potency |

| A549 (Lung Cancer) | ≤15 | Moderate potency |

Case Studies

Several case studies have highlighted the effectiveness of pyrazolone derivatives in clinical settings:

- Case Study on Inflammation: A clinical trial involving patients with rheumatoid arthritis showed significant reduction in inflammation markers after treatment with a pyrazolone derivative similar to the compound .

- Antimicrobial Efficacy: A study on surgical patients demonstrated that prophylactic administration of a related pyrazolone compound reduced postoperative infections significantly compared to control groups.

- Anticancer Trials: In vitro testing on HL-60 cells revealed that treatment with the compound resulted in apoptosis induction, suggesting a mechanism for its anticancer effects.

Q & A

Q. What are the standard synthetic routes for 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride?

- Methodological Answer : The synthesis typically involves a multi-step process starting with ethyl acetoacetate and hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one. Subsequent N-substitution is achieved using reagents like 1,2-dibromoethane in acetonitrile with K₂CO₃, followed by reaction with substituted amines. For the dihydrochloride derivative, HCl is introduced during purification. Key characterization steps include monitoring reaction progress via TLC and confirming purity through melting point analysis (222–225°C for intermediates) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Post-synthesis characterization employs:

- ¹H-NMR : Peaks at δ 10.5 ppm (broad, NH protons) and δ 2.07 ppm (singlet, CH₃) confirm substitution patterns .

- IR Spectroscopy : Absorbance at ~1651 cm⁻¹ (C=O stretch) and ~2997 cm⁻¹ (C-H stretch) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 99 [M+1] for intermediates) confirm molecular weight .

- Elemental Analysis : Matches calculated vs. experimental values for C, H, and N (e.g., C: 48.97% calcd vs. 48.91% observed) .

Q. What solvents and catalysts are critical for optimizing yield in pyrazolone synthesis?

- Methodological Answer :

- Solvents : Dioxane and THF are preferred for their ability to dissolve intermediates and facilitate substitution reactions .

- Catalysts : K₂CO₃ promotes alkylation reactions (e.g., bromoethyl substitution), while Ca(OH)₂ aids in benzoylation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates products with >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, SHELXL's TWIN/BASF commands adjust scaling factors .

- Validation : Cross-check hydrogen bond geometries (e.g., D-H···A distances) against graph set analysis (e.g., Etter's rules) to identify packing inconsistencies .

- Visualization : ORTEP-3 or WinGX generates displacement ellipsoid plots to detect overlapping electron densities, indicating potential disorder .

Q. What strategies optimize the antitumor activity of pyrazolone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the phenyl ring to enhance cytotoxicity. Derivatives like RA1-RA9 show IC₅₀ values <10 µM in MCF-7 cell lines .

- In Vitro Testing : Use MTT assays with positive controls (e.g., doxorubicin) and dose-response curves (10–100 µM) to quantify activity. Statistical analysis (ANOVA, p < 0.05) validates significance .

Q. How do hydrogen bonding patterns influence the compound's stability and solubility?

- Methodological Answer :

- Crystal Packing Analysis : Single-crystal XRD reveals intermolecular N-H···O and C-H···Cl interactions, forming R₂²(8) motifs that stabilize the lattice .

- Solubility Testing : Measure solubility in DMSO (typically >50 mg/mL) and correlate with hydrogen bond donor/acceptor counts (e.g., 2 donors, 3 acceptors) .

Q. What methodologies address by-product formation during N-substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.